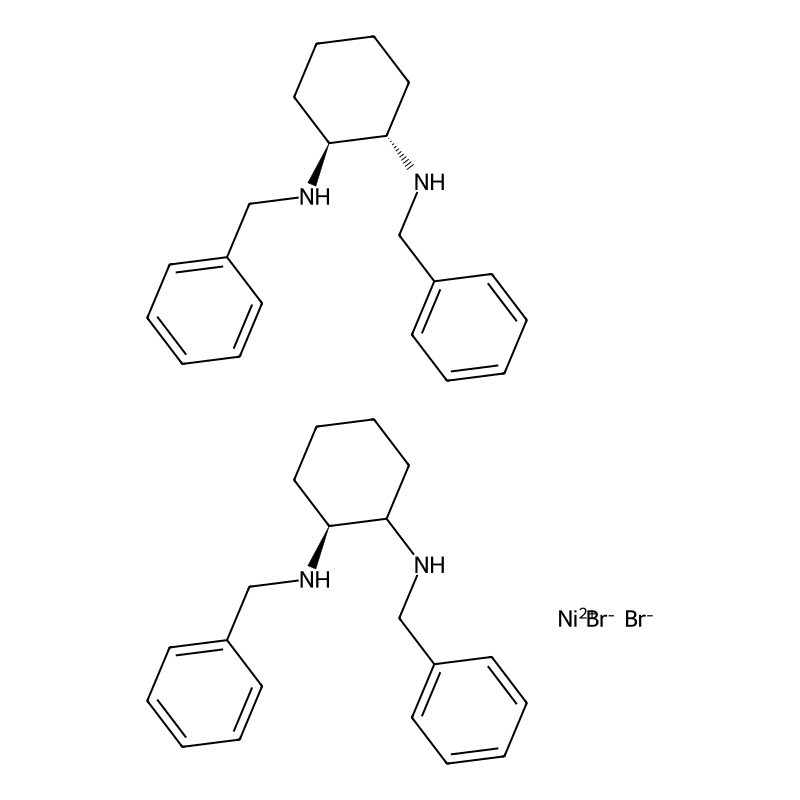

Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine (1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Enantioselective Michael Additions:

A Michael addition is a fundamental organic reaction that combines a nucleophile with an α,β-unsaturated carbonyl compound. Enantioselective Michael additions involve achieving a product with a specific stereochemistry at a newly formed carbon center. The Evans-Seidel catalyst plays a crucial role in promoting this enantioselectivity.

Function of the Catalyst:

The catalyst functions by coordinating with both the nucleophile and the α,β-unsaturated carbonyl compound. The chiral diamine ligands (1S)-N,N'-Dibenzylcyclohexane-1,2-diamine) in the complex create a well-defined environment around the nickel center, directing the approach of the reactants and influencing the stereochemical outcome of the reaction. ()

Reaction Scope and Advantages:

The Evans-Seidel catalyst demonstrates a broad scope, effectively promoting Michael additions of various 1,3-dicarbonyl compounds (malonates, beta-ketoesters) with diverse nitroalkenes bearing aromatic and aliphatic substituents. () A significant advantage of this catalyst system is its ease of synthesis, making it an attractive option for researchers.

Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine (1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide is a complex coordination compound that features nickel in its +2 oxidation state coordinated to a chiral diamine ligand. The compound's structure includes two benzyl groups attached to a cyclohexane backbone, which is further substituted with amine groups at the 1 and 2 positions. This configuration imparts unique stereochemical properties to the molecule, making it significant in various

The synthesis of Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide typically involves the reaction of nickel salts with the corresponding chiral diamine ligand under controlled conditions. A common method includes:

- Preparation of the Ligand: Synthesize (1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine through a series of reactions involving cyclohexanone and benzylamine.

- Coordination with Nickel: React the ligand with nickel(II) bromide in an appropriate solvent (e.g., ethanol or methanol) to form the desired complex.

- Isolation and Purification: Isolate the product through crystallization or chromatography techniques to obtain pure Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide .

Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide finds applications primarily in organic synthesis as a catalyst for enantioselective reactions. Its ability to facilitate Michael additions makes it valuable in synthesizing complex organic molecules with high stereochemical purity. Additionally, it may have potential uses in medicinal chemistry due to its interactions with biological systems .

Studies on the interactions of Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide with various substrates reveal its effectiveness in catalyzing reactions involving both aromatic and aliphatic compounds. The compound's unique structure allows it to stabilize transition states effectively during catalytic cycles, enhancing reaction rates and selectivity . Further investigations into its interaction with biological molecules could provide insights into its potential therapeutic applications.

Several compounds share structural similarities with Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide. Below is a comparison highlighting their uniqueness:

The uniqueness of Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide lies in its specific coordination geometry and catalytic efficiency in enantioselective transformations, distinguishing it from other metal complexes featuring similar ligands.

This compound represents a fascinating area of study within coordination chemistry and organic synthesis, offering potential pathways for future research and applications in both chemical and biological contexts.